Glutamic acid with 2-Amino-1,2-diphenylethanol
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Overview
Description
Glutamic acid with 2-Amino-1,2-diphenylethanol is a compound that combines the properties of glutamic acid, a non-essential amino acid, with 2-Amino-1,2-diphenylethanol, an organic compound known for its chiral properties. Glutamic acid is widely recognized for its role in protein synthesis and as a neurotransmitter in the central nervous system . 2-Amino-1,2-diphenylethanol, on the other hand, is often used in the synthesis of chiral compounds and has applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid typically involves the fermentation process using microorganisms that convert glucose into glutamic acid through the Embden-Meyerhof-Parnas pathway and the tricarboxylic acid cycle . The key precursor in this process is α-ketoglutarate, which is converted into glutamic acid through reductive amination with free ammonium ions .
2-Amino-1,2-diphenylethanol can be synthesized through the reduction of benzoin using sodium borohydride or other reducing agents . The reaction conditions typically involve the use of solvents like ethanol or methanol and are carried out at room temperature.
Industrial Production Methods
Industrial production of glutamic acid often involves the use of molasses as a carbon source and ammonium salts as a nitrogen source . The fermentation process is optimized by controlling factors such as pH, oxygen supply, and the concentration of growth factors like biotin .
Chemical Reactions Analysis
Types of Reactions
Glutamic acid with 2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including:
Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate, an important intermediate in the citric acid cycle.
Substitution: Both glutamic acid and 2-Amino-1,2-diphenylethanol can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, bromine for halogenation, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include α-ketoglutarate from the oxidation of glutamic acid and various chiral alcohols from the reduction of 2-Amino-1,2-diphenylethanol .
Scientific Research Applications
Glutamic acid with 2-Amino-1,2-diphenylethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of glutamic acid involves its role as an excitatory neurotransmitter in the central nervous system, where it activates ionotropic and metabotropic glutamate receptors . 2-Amino-1,2-diphenylethanol acts as a chiral auxiliary in chemical reactions, influencing the stereochemistry of the products formed .
Comparison with Similar Compounds
Similar Compounds
Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxyl group.
Phenylalanine: An amino acid with a benzyl side chain, similar to the phenyl groups in 2-Amino-1,2-diphenylethanol.
Uniqueness
Glutamic acid with 2-Amino-1,2-diphenylethanol is unique due to its combination of properties from both glutamic acid and 2-Amino-1,2-diphenylethanol, making it useful in a wide range of applications from neurotransmission to chiral synthesis .
Properties
IUPAC Name |
2-amino-1,2-diphenylethanol;(2S)-2-aminopentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.C5H9NO4/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;6-3(5(9)10)1-2-4(7)8/h1-10,13-14,16H,15H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTHHMYHDLHDKW-HVDRVSQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.C(CC(=O)O)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669950 |
Source
|
Record name | L-Glutamic acid--2-amino-1,2-diphenylethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102009-18-7 |
Source
|
Record name | L-Glutamic acid--2-amino-1,2-diphenylethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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